Technical Whitepaper: 6-Methylcinnoline-4-thiol in Medicinal Chemistry
Technical Whitepaper: 6-Methylcinnoline-4-thiol in Medicinal Chemistry
This technical guide provides an in-depth analysis of 6-Methylcinnoline-4-thiol , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's structural dynamics, synthetic pathways, physicochemical properties, and pharmacological potential, serving as a resource for researchers in drug discovery.
Executive Summary
6-Methylcinnoline-4-thiol (also known as 6-methyl-4-mercaptocinnoline) is a bicyclic aromatic heterocycle belonging to the cinnoline family. As a bioisostere of quinoline-4-thiol and quinazoline-4-thiol, it serves as a versatile pharmacophore in the development of kinase inhibitors, antimicrobial agents, and antitumor drugs. Its unique nitrogen-nitrogen (N-N) bond within the pyridazine ring confers distinct electronic properties compared to its carbon analogs, influencing binding affinity and metabolic stability. This guide explores its synthesis, tautomeric behavior, and application as a precursor for S-functionalized derivatives.
Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 6-Methylcinnoline-4-thiol
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Alternative Names: 6-Methyl-4-mercaptocinnoline; 6-Methylcinnoline-4(1H)-thione
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CAS Number (Parent): 875-67-2 (Cinnoline-4-thiol); Derivative CAS: 1263213-53-5 (approximate, varies by vendor)
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Molecular Formula: C₉H₈N₂S
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Molecular Weight: 176.24 g/mol
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SMILES: CC1=CC2=C(C=C1)N=NC(S)=C2 (Thiol form)
Tautomerism: The Thiol-Thione Equilibrium
A critical feature of 4-mercaptocinnolines is their prototropic tautomerism. While often drawn as the thiol (–SH) form, experimental evidence (NMR, UV) indicates that the thione (C=S) tautomer predominates in the solid state and in polar solvents like DMSO. This behavior mirrors that of 4-hydroxycinnolines (which exist as 4-cinnolinones).
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Thione Form (Dominant): Proton resides on N1. The C4=S bond is shorter, and the ring exhibits amide-like resonance.
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Thiol Form (Minor): Proton resides on S. Aromaticity of the pyridazine ring is fully restored.
Implication for Reactivity: Despite the thione dominance, the sulfur atom remains highly nucleophilic. Alkylation reactions typically occur at the sulfur atom (S-alkylation) rather than nitrogen (N-alkylation) under basic conditions, driven by the restoration of full aromaticity in the resulting thioether.
Figure 1: Tautomeric equilibrium between the thione and thiol forms.
Synthetic Pathways
The synthesis of 6-methylcinnoline-4-thiol typically proceeds via the thionation of its oxygenated precursor, 6-methylcinnolin-4-ol (6-methyl-4-hydroxycinnoline). The precursor itself is synthesized via the Richter Synthesis or the Borsche Synthesis (via hydrazones).
Pathway A: Modified Borsche Synthesis (Recommended)
This route is preferred for its scalability and use of accessible starting materials (p-toluidine).
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Diazotization & Coupling: p-Toluidine is diazotized and coupled with diethyl malonate or an active methylene compound (like ethyl 2-chloroacetoacetate) to form a hydrazone intermediate.
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Cyclization: The hydrazone undergoes intramolecular Friedel-Crafts cyclization (often catalyzed by Lewis acids like TiCl₄ or polyphosphoric acid) to yield the 4-hydroxycinnoline-3-carboxylate derivative.
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Decarboxylation: Hydrolysis and thermal decarboxylation yield the 6-methylcinnolin-4-ol precursor.
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Thionation: The 4-hydroxy group is converted to the 4-thiol using Lawesson’s Reagent or Phosphorus Pentasulfide (P₂S₅) .[1]
Pathway B: Richter Synthesis
Involves the diazotization of 2-amino-5-methylphenylpropiolic acid. While classic, the alkyne starting material is less readily available than p-toluidine.
Figure 2: Synthetic workflow from p-toluidine to 6-methylcinnoline-4-thiol.
Physicochemical Properties
The following properties are critical for handling and formulation. Data is based on the 6-methyl analog and validated computational models for the cinnoline scaffold.
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Characteristic of thiones/thiols |
| Melting Point | 215–220 °C (Predicted) | Decomposes upon melting |
| Solubility | Low in water; Soluble in DMSO, DMF, Pyridine | Dissolves in dilute NaOH (forming thiolate) |
| pKa (Acidic) | ~6.5 – 7.5 (Thiol proton) | More acidic than phenol analogs |
| LogP | ~2.1 – 2.4 | Moderate lipophilicity |
| H-Bond Donors | 1 (Thiol/Thione NH) | |
| H-Bond Acceptors | 2 (N1, N2) |
Pharmacological Applications
Kinase Inhibition
Cinnoline-4-thiols are bioisosteres of quinazoline-4-thiols, a scaffold found in EGFR inhibitors. The 6-methyl group provides a hydrophobic handle that can occupy specific pockets in the ATP-binding site of kinases.
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Mechanism: The thiol group (often S-alkylated to form a thioether) acts as a hinge binder or interacts with cysteine residues in the active site.
Antimicrobial Activity
Cinnoline derivatives exhibit broad-spectrum activity against Gram-positive bacteria. The 4-thio moiety enhances lipophilicity, facilitating cell membrane penetration compared to the 4-oxo analogs.
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Target: DNA gyrase or Topoisomerase IV inhibition (analogous to fluoroquinolones).
Synthetic Precursor
The thiol group is a "soft" nucleophile, allowing for facile derivatization:
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S-Alkylation: Reaction with alkyl halides to form thioethers.
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Desulfurization: Raney Nickel reduction yields the parent 6-methylcinnoline.
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Oxidation: Formation of disulfides or sulfonic acids.
Experimental Protocols
Protocol 6.1: Thionation of 6-Methylcinnolin-4-ol
Objective: Convert the carbonyl oxygen to a sulfur atom using Lawesson's Reagent.[2]
Materials:
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6-Methylcinnolin-4-ol (1.0 eq)
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Lawesson's Reagent (0.6 eq)
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Anhydrous Toluene (Solvent)
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Nitrogen atmosphere
Procedure:
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Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-methylcinnolin-4-ol (10 mmol) in anhydrous toluene (50 mL).
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Addition: Add Lawesson's Reagent (6 mmol) in a single portion under a stream of nitrogen.
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Reaction: Heat the mixture to reflux (110 °C). The suspension will typically clear as the reaction proceeds, turning yellow/orange.
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Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower Rf, polar) should disappear, replaced by the less polar thiol/thione spot. Reaction time is typically 2–4 hours.
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Workup: Cool the reaction to room temperature. A yellow precipitate may form.
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If solid forms: Filter the crude solid.[3]
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If solution remains: Concentrate the solvent to ~10 mL and add hexanes to induce precipitation.
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Purification: Recrystallize the crude solid from ethanol or a mixture of ethanol/water.
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Yield: Expected yield is 70–85%.
Validation:
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¹H NMR (DMSO-d₆): Look for the disappearance of the OH signal and the downfield shift of aromatic protons due to the thione anisotropy. The NH proton (thione form) typically appears as a broad singlet around 13–14 ppm.
Safety & Handling (SDS Summary)
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Hazards:
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Stench: Thiol derivatives often possess a strong, disagreeable odor. Work in a well-ventilated fume hood.
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Irritant: Causes skin and eye irritation (H315, H319).
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Toxic: Harmful if swallowed or inhaled (H302).
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Thiols are prone to oxidation to disulfides (dimers) upon exposure to air.
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Disposal: Quench thiol residues with dilute bleach (sodium hypochlorite) to oxidize them to sulfonates before disposal.
References
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Chemical Identity & CAS: ChemScene. Cinnoline-4-thiol (Parent CAS 875-67-2). Link
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Tautomerism: Holzer, W., et al. "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles, Vol 75, 2008. Link
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Synthetic Methodology (Lawesson's Reagent): Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[4] Chemical Reviews, 2010. Link
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Cinnoline Synthesis (Richter/Borsche): Schofield, K., et al. "Cinnolines. Part III. The Richter Reaction."[5][6][7] Journal of the Chemical Society, 1945.[6] Link
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Biological Activity (General Cinnolines): BenchChem. Quinoline and Cinnoline Derivatives in Medicinal Chemistry. Link
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 131. Cinnolines. Part III. The Richter reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
